molecular formula C10H15NO2 B1580640 3,5-Dimethoxyphenethylamine CAS No. 3213-28-3

3,5-Dimethoxyphenethylamine

Cat. No.: B1580640
CAS No.: 3213-28-3
M. Wt: 181.23 g/mol
InChI Key: ZHSFEDDRTVLPHH-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenethylamine is an organic compound belonging to the phenethylamine class. It is a positional isomer of dimethoxyphenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions. The molecular formula of this compound is C10H15NO2, and it has a molecular weight of 181.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxyphenethylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethoxyphenethylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research explores its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

3,5-Dimethoxyphenethylamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity differently compared to its isomers and analogues.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSFEDDRTVLPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185912
Record name 3,5-Dimethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3213-28-3
Record name 3,5-Dimethoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHOXYPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WL58YTU6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (1.76 g, 46.4 mmol) in THF (30 mL) is added at 0° C. dropwise a solution of 1,3-dimethoxy-5-(2-nitro-vinyl)-benzene (2.43 g, 11.6 mmol; Gairaud C B, Lappin G R, J Org Chem 1953, 18, 1) in THF (70 mL). The mixture is stirred for 30 min at this temperature and then at reflux for 4 h. The reaction mixture is quenched by the subsequent addition of 2 N NaOH (20 mL) and stirred for another 15 min at ambient temperature. The aqueous solution is extracted three times with EtOAc. The combined organic layers are dried with anhydrous MgSO4, filtered and concentrated to give the title compound as a yellow oil.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can we differentiate 3,5-Dimethoxyphenethylamine from its isomers using analytical techniques?

A1: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are instrumental in differentiating this compound from its isomers. [] While most dimethoxyphenethylamine isomers yield a monobromo species as the major product upon bromination, this compound primarily forms the 2,6-dibromo isomer. [] Moreover, in mass spectrometry, this compound, unlike its 2,4-, 2,5-, and 2,6-dimethoxy isomers, doesn't exhibit a significant m/z 180 ion, indicating the absence of bromine loss from its molecular ion. [] This distinction, coupled with effective HPLC separation using a C18 stationary phase and a specific mobile phase, allows for clear identification. []

Q2: What is the significance of synthesizing ¹³C-labeled this compound?

A2: The synthesis of ¹³C-labeled this compound, specifically the [¹³C6]-labeled variant, holds substantial value in quantitative analysis, particularly in fields like forensic science and metabolomics. [, ] Employing this labeled compound as an internal standard in GC-MS and LC-MS/MS analyses enhances the accuracy of drug quantification in biological samples. [, ] This approach is particularly beneficial due to the minimal isotopic effects observed with ¹³C compared to ²H (deuterium), leading to more reliable results. []

Q3: What are the advantages of using [¹³C6]-phenol as a starting material for synthesizing ¹³C-labeled phenethylamine derivatives like this compound?

A3: [¹³C6]-Phenol has proven to be a highly effective precursor in the synthesis of ¹³C-labeled phenethylamines, including this compound. [, ] This approach streamlines the incorporation of ¹³C labels into the target molecules, offering a more efficient and controlled synthetic pathway compared to other methods. [, ] Additionally, utilizing Stille-type coupling reactions further enhances the synthesis of specific derivatives, like those containing 3,4-methylenedioxy or 4-methoxy groups. [, ] This strategy underscores the importance of selecting appropriate starting materials and reaction pathways for efficient isotope labeling in drug development and analytical chemistry.

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